molecular formula C14H17N3O2S B2582637 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 361169-00-8

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No. B2582637
CAS RN: 361169-00-8
M. Wt: 291.37
InChI Key: LJJZLVINGYDMHE-UHFFFAOYSA-N
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Description

“N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide” is a chemical compound. It is an aromatic amide and a thiophene .


Molecular Structure Analysis

The molecular formula of this compound is C14H17N3O2S . The InChI string representation of its structure is InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) .


Physical And Chemical Properties Analysis

The average mass of this compound is 323.436 and the mono-isotopic mass is 323.07622 .

Scientific Research Applications

  • Molecular Dimerization and Hydrogen Bonds : Zheng, Wang, and Fan (2010) studied compounds related to N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide. They found that these compounds can form molecular dimers through hydrogen bonds, which are essential in understanding the molecular interactions and properties of these compounds (Zheng, Wang, & Fan, 2010).

  • Synthesis of Fluoroalkyl-Substituted Derivatives : Research by Iminov et al. (2015) on fluoroalkyl-substituted pyrazoles, which are structurally similar to the query compound, shows the potential for diverse chemical modifications and large-scale synthesis. This implies that the compound may also have adaptable synthesis pathways (Iminov et al., 2015).

  • Biological Activity of Pyrazole Derivatives : Deng et al. (2016) designed and synthesized new pyrazole amide derivatives, highlighting the potential biological activity of such compounds. This suggests that this compound may also have biological applications, particularly in insecticidal activity (Deng et al., 2016).

  • Electrophilic Substitution Reactions : Aleksandrov and El’chaninov (2017) conducted a study on N-(1-Naphthyl)furan-2-carboxamide, a compound with structural similarities, which was subjected to various electrophilic substitution reactions. This research could provide insights into the reactivity and chemical behavior of this compound (Aleksandrov & El’chaninov, 2017).

  • Photosynthetic Electron Transport Inhibition : Vicentini et al. (2005) studied pyrazole derivatives as potential inhibitors of photosynthetic electron transport. This indicates that similar compounds, like the one , might play a role in the study of photosynthesis or as herbicides (Vicentini et al., 2005).

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-14(2,3)17-12(9-7-20-8-10(9)16-17)15-13(18)11-5-4-6-19-11/h4-6H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJZLVINGYDMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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